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Compound of Interest

Compound Name: L82-G17

Cat. No.: B15586069 Get Quote

L82-G17: An In-Depth In Vitro Technical Profile
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro

characterization of L82-G17, a selective, uncompetitive inhibitor of human DNA ligase I (LigI).

The data and methodologies presented herein are compiled from peer-reviewed research to

facilitate further investigation and application of this compound in cancer research and drug

development.

Core Compound Characteristics
L82-G17 is a small molecule inhibitor that has demonstrated significant and selective activity

against DNA ligase I.[1][2] It represents a valuable tool for probing the catalytic activity and

cellular functions of LigI.[1][2]
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Property Value Reference

CAS Number 92285-87-5 [3]

Molecular Formula C₁₁H₉ClN₄O₂ [3]

Molecular Weight 264.7 g/mol [3]

Mechanism of Action
Uncompetitive inhibitor of DNA

Ligase I
[1][4]

Target Step
Step 3: Phosphodiester bond

formation
[1][2][4]

Quantitative In Vitro Data
The following tables summarize the key quantitative findings from the in vitro characterization

of L82-G17.

Table 1: Enzyme Kinetics of L82-G17 against DNA
Ligase I
Kinetic parameters were determined using fluorescence-based ligation assays. The data

demonstrates that L82-G17 reduces both the Vmax and Km of DNA ligase I, which is

characteristic of uncompetitive inhibition.[1]

Condition Vmax (pmol/min) Km (µM)

DNA Ligase I alone 0.9 1.4

+ L82-G17 (20 µM) Decreased Decreased

+ L82-G17 (200 µM) Further Decreased Further Decreased

Source: Howes TRL, et al.

DNA Repair (Amst). 2017.[1]

Table 2: Selectivity Profile of L82-G17
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The selectivity of L82-G17 was assessed against other human DNA ligases at a concentration

of 200 µM.

DNA Ligase Isoform % Inhibition (at 200 µM)

DNA Ligase I (LigI) Significant Inhibition

DNA Ligase III (LigIII) Minimal Inhibition

DNA Ligase IV (LigIV) No Inhibition

Source: Howes TRL, et al. DNA Repair (Amst).

2017.[1]

Table 3: Cellular Effects of L82-G17
The cellular consequences of LigI inhibition by L82-G17 were evaluated in various cancer cell

lines.

Assay Cell Line Concentration Result

Cell Proliferation (MTT

Assay)
HeLa 20 µM

~70% reduction in cell

number

DNA Synthesis (BrdU

Incorporation)
HeLa Not specified Modest reduction

DNA Damage (γH2AX

foci)
HeLa Not specified

Induction of DNA

damage foci

Source: Howes TRL,

et al. DNA Repair

(Amst). 2017.[1]

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of L82-G17 and the general workflow

for its in vitro characterization.
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Caption: Mechanism of L82-G17 uncompetitive inhibition of DNA Ligase I.
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Caption: General experimental workflow for the in vitro characterization of L82-G17.

Experimental Protocols
The following are detailed methodologies for key experiments performed in the characterization

of L82-G17, based on the protocols described in the primary literature.

DNA Ligation Assay
Objective: To determine the inhibitory effect of L82-G17 on the activity of purified human

DNA ligases.

Materials:

Purified human DNA Ligase I, III, and IV.

Fluorescently labeled nicked DNA substrate.

L82-G17 dissolved in DMSO.

Assay buffer: 60 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 5 mM DTT, 1 mM ATP, and 50

µg/ml BSA.

Procedure:

DNA ligases (500 fmol for LigI and LigIII, 2 pmol for LigIV) were pre-incubated with 200 µM

of L82-G17 or DMSO (vehicle control) for 30 minutes at 25°C in the assay buffer.

The ligation reaction was initiated by the addition of 1 pmol of the fluorescent nicked DNA

substrate.

The reaction mixture was incubated for 5 minutes at 25°C.

The reaction was stopped, and the products were analyzed by denaturing polyacrylamide

gel electrophoresis.

The amount of ligated product was quantified using a fluorescence imager.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b15586069?utm_src=pdf-body
https://www.benchchem.com/product/b15586069?utm_src=pdf-body
https://www.benchchem.com/product/b15586069?utm_src=pdf-body
https://www.benchchem.com/product/b15586069?utm_src=pdf-body
https://www.benchchem.com/product/b15586069?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586069?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Enzyme Kinetic Analysis
Objective: To determine the kinetic parameters (Vmax and Km) of DNA Ligase I in the

presence and absence of L82-G17.

Procedure:

Fluorescence-based ligation assays were performed as described above with varying

concentrations of the nicked DNA substrate.

Reactions were carried out in the absence of L82-G17 and in the presence of 20 µM and

200 µM L82-G17.

Initial reaction velocities (pmol/min) were measured for each substrate concentration.

The data were fitted to the Michaelis-Menten equation to determine Vmax and Km.

Lineweaver-Burk plots were generated from the same data to visualize the mechanism of

inhibition.

Cell Proliferation (MTT) Assay
Objective: To assess the effect of L82-G17 on the proliferation and viability of cancer cells.

Materials:

HeLa cells.

Complete growth medium (e.g., DMEM with 10% FBS).

L82-G17.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

Procedure:

HeLa cells were seeded in 96-well plates and allowed to adhere overnight.
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The cells were treated with various concentrations of L82-G17 (e.g., up to 20 µM) or

DMSO control for 72 hours.

After the incubation period, MTT solution was added to each well and incubated for 4

hours at 37°C to allow for the formation of formazan crystals.

The medium was removed, and the formazan crystals were dissolved in a solubilization

buffer.

The absorbance was measured at 570 nm using a microplate reader.

Cell viability was expressed as a percentage of the DMSO-treated control cells.

DNA Damage (γH2AX Foci) Assay
Objective: To detect the formation of DNA double-strand breaks induced by L82-G17
treatment.

Materials:

HeLa cells.

L82-G17.

Fixation solution (e.g., 4% paraformaldehyde).

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

Primary antibody against phosphorylated H2AX (γH2AX).

Fluorescently labeled secondary antibody.

DAPI for nuclear counterstaining.

Procedure:

HeLa cells were grown on coverslips and treated with L82-G17 for a specified time.

The cells were fixed and then permeabilized.
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The cells were incubated with the primary anti-γH2AX antibody, followed by incubation

with the fluorescently labeled secondary antibody.

The coverslips were mounted on slides with a mounting medium containing DAPI.

The formation of γH2AX foci was visualized and quantified using fluorescence microscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Structure-activity relationships among DNA ligase inhibitors; characterization of a selective
uncompetitive DNA ligase I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

2. Structure-activity relationships among DNA ligase inhibitors: Characterization of a
selective uncompetitive DNA ligase I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

3. caymanchem.com [caymanchem.com]

4. medchemexpress.com [medchemexpress.com]

To cite this document: BenchChem. [preliminary in vitro characterization of L82-G17].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15586069#preliminary-in-vitro-characterization-of-
l82-g17]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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